Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate

Description

Significance as a Chiral Synthon in Organic Synthesis

A chiral synthon is a stereochemically pure or enriched molecule that can be incorporated into a larger synthetic scheme to introduce a specific chirality. Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate perfectly embodies this definition, offering a scaffold with two reactive centers—a hydroxyl group and a chloro group—at defined stereochemical positions. This structural feature makes it a highly sought-after starting material for creating other chiral molecules.

The (R)-configuration at the C-3 position is particularly valuable. The compound's utility is demonstrated in its application as a precursor for the total synthesis of various natural products and biologically active molecules. For instance, it is a key starting material for preparing allyl stannane, which is a precursor for the total synthesis of the macrolide iriomoteolide-1b. sigmaaldrich.com

The synthesis of this compound itself is a testament to the advancements in asymmetric synthesis. A common and highly effective method is the stereoselective reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE). nih.govnih.gov This transformation is often achieved with high enantioselectivity using biocatalytic methods, employing enzymes such as aldehyde reductases and secondary alcohol dehydrogenases from various microorganisms. nih.govtandfonline.comoup.com These enzymatic reductions can achieve high yields and excellent enantiomeric excess (ee), a measure of the stereochemical purity.

Table 1: Physical and Chemical Properties of this compound

sigmaaldrich.com| Property | Value | Reference |

|---|---|---|

| CAS Number | 90866-33-4 | sigmaaldrich.com |

| Molecular Formula | C6H11ClO3 | sigmaaldrich.comnih.gov |

| Molecular Weight | 166.60 g/mol | sigmaaldrich.com |

| Boiling Point | 93-95 °C at 5 mmHg | sigmaaldrich.com |

| Density | 1.19 g/mL at 25 °C | sigmaaldrich.com |

| Optical Activity | [α]23/D +14°, neat | sigmaaldrich.com |

| Optical Purity (ee) | 97% (GLC) | sigmaaldrich.com |

| Refractive Index | n20/D 1.453 |

Strategic Position in Pharmaceutical and Fine Chemical Intermediate Manufacturing

The strategic importance of this compound lies in its role as a key intermediate for the production of high-value pharmaceutical and fine chemical products. Its chiral nature is directly transferred to the final product, which is often a requirement for biological activity and to minimize potential side effects associated with the wrong enantiomer.

A prominent example of its application is in the synthesis of L-carnitine, a naturally occurring amino acid derivative that plays a critical role in fatty acid metabolism. nih.govtandfonline.comresearchgate.net The (R)-enantiomer of 4-chloro-3-hydroxybutanoate is a crucial precursor for producing the biologically active L-form of carnitine.

Furthermore, this chiral building block is instrumental in the synthesis of statins, a class of drugs that lower cholesterol levels. nih.govmdpi.comchemicalbook.com Specifically, it is a precursor to ethyl (R)-4-cyano-3-hydroxybutyrate, a key intermediate in the synthesis of atorvastatin (B1662188). mdpi.comgoogle.comchemicalbook.com It is also used in the synthesis of other pharmacologically important molecules such as (R)-4-amino-3-hydroxybutyric acid (GABOB), which has anticonvulsant properties, and (R)-4-hydroxy-2-pyrrolidone. nih.govtandfonline.comresearchgate.netmdpi.com

The demand for enantiomerically pure pharmaceuticals has driven the development of efficient and scalable synthetic routes to this compound. Research has focused on optimizing biocatalytic processes, including the use of recombinant microorganisms and enzyme-coupled cofactor regeneration systems, to improve yields and stereoselectivity. nih.govmdpi.comresearchgate.net For instance, studies have shown that using whole recombinant E. coli cells expressing specific dehydrogenases can lead to high conversion yields and enantiomeric excess values exceeding 99%. tandfonline.comoup.comresearchgate.net

Table 2: Research Findings on the Synthesis of this compound

| Enzyme/Method | Substrate | Key Findings | Reference |

|---|---|---|---|

| Aldehyde Reductase from Sporobolomyces salmonicolor | Ethyl 4-chloro-3-oxobutanoate | Achieved a 95.4% molar yield and 86% enantiomeric excess in a diphasic system. | nih.govasm.org |

| Secondary Alcohol Dehydrogenase from Candida parapsilosis expressed in E. coli | Ethyl 4-chloroacetoacetate | Reached a yield of 36.6 g/L with over 99% enantiomeric excess using 2-propanol for NADH regeneration. | tandfonline.comoup.comresearchgate.net |

| Aldehyde Reductase from yeast expressed in E. coli | Ethyl 4-chloro-3-oxobutanoate | Yield of 255 mg/ml (91.1% molar conversion) with 91% enantiomeric excess in a two-phase system. | nih.gov |

| Carbonyl Reductase from Burkholderia gladioli | Ethyl 4-chloro-3-oxobutanoate | Complete conversion of 1200 mmol of substrate with 99.9% enantiomeric excess in a biphasic system. | nih.govresearchgate.net |

| Baker's Yeast with Additives | Ethyl 4-chloro-3-oxobutanoate | Use of allyl bromide or allyl alcohol as additives allowed for the synthesis of both (R)- and (S)-enantiomers with high enantiomeric excess (90-97%). | arkat-usa.org |

Structure

3D Structure of Parent

Properties

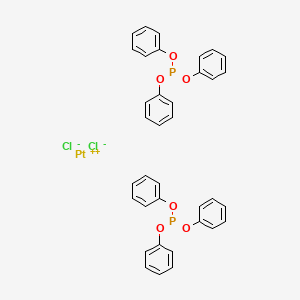

IUPAC Name |

platinum(2+);triphenyl phosphite;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15O3P.2ClH.Pt/c2*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTQKSXHYXAVTI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.[Cl-].[Cl-].[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2O6P2Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608496 | |

| Record name | Platinum(2+) chloride--triphenyl phosphite (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

886.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30053-58-8 | |

| Record name | Platinum(2+) chloride--triphenyl phosphite (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Enantiomerically Pure Ethyl R + 4 Chloro 3 Hydroxybutanoate

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool in organic synthesis due to the high efficiency, and remarkable stereo- and regioselectivity of enzymes. pharmasalmanac.comjocpr.com These natural catalysts operate under mild conditions, reducing energy consumption and the generation of hazardous waste compared to traditional chemical methods. pharmasalmanac.commdpi.com The production of enantiomerically pure Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate is a prime example where biocatalysis provides a superior alternative to conventional chemical synthesis, which often involves expensive and toxic heavy metal catalysts or harsh reaction conditions. mdpi.com

The most prominent biocatalytic strategy for producing this compound involves the stereoselective reduction of the prochiral ketone, Ethyl 4-chloroacetoacetate (also known as ethyl 4-chloro-3-oxobutanoate or COBE). nih.govmdpi.comnih.gov This transformation is catalyzed by a class of enzymes known as oxidoreductases, which utilize cofactors like NAD(P)H to deliver a hydride to the carbonyl group, establishing the desired (R)-stereochemistry at the newly formed chiral center. nih.govtandfonline.comtandfonline.com The success of this method hinges on the discovery and application of enzymes that exhibit high catalytic efficiency and strict enantioselectivity for the (R)-product. nih.govresearchgate.net

A wide variety of enzymes capable of reducing COBE have been identified from diverse microbial sources. nih.gov These enzymes belong to several families, primarily carbonyl reductases, aldehyde reductases, and alcohol dehydrogenases, all of which have been harnessed for the synthesis of chiral alcohols. tandfonline.comnih.gov The search for novel biocatalysts with high activity and stereoselectivity for producing this compound is an ongoing area of research. nih.govresearchgate.net

Asymmetric Reduction of Ethyl 4-Chloroacetoacetate (COBE)

Discovery and Characterization of Stereoselective Enzymes

Carbonyl Reductases (CRs) and Aldehyde Reductases (ARs)

Carbonyl reductases (CRs) and aldehyde reductases (ARs) are key enzymes in the asymmetric reduction of ketones. nih.govnih.govnih.gov These enzymes, typically dependent on the cofactor NADPH, catalyze the reduction of a wide range of carbonyl compounds. tandfonline.com

Aldehyde Reductase (AR): An NADPH-dependent aldehyde reductase (ARI) isolated from Sporobolomyces salmonicolor has been successfully used for the synthesis of (R)-4-chloro-3-hydroxybutanoate ethyl ester ((R)-CHBE). nih.govnih.gov When the gene for this enzyme was co-expressed in Escherichia coli with a glucose dehydrogenase for cofactor regeneration, it efficiently converted COBE to (R)-CHBE with a high molar yield and an optical purity of 91.7% enantiomeric excess (e.e.). nih.gov

Carbonyl Reductase (CR): Carbonyl reductases from various microorganisms have been identified and applied for COBE reduction. A stereoselective carbonyl reductase from Burkholderia gladioli (BgADH3) demonstrated excellent activity and enantioselectivity in the synthesis of (R)-CHBE. nih.govresearchgate.net Similarly, a novel carbonyl reductase (KLCR1) was purified from Kluyveromyces lactis which catalyzed the NADPH-dependent reduction of COBE to produce the (S)-enantiomer, highlighting the diversity of stereoselectivity within this enzyme class. fao.orgnih.gov Researchers have also characterized a carbonyl reductase from Candida magnoliae that reduces COBE to (S)-CHBE with high optical purity. nih.govmdpi.com

The diverse substrate specificities and stereochemical preferences of CRs and ARs make them a rich resource for developing biocatalytic processes for chiral alcohol synthesis. nih.govmdpi.com

Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and their corresponding aldehydes or ketones. tandfonline.com They are widely used in organic synthesis for their ability to produce chiral alcohols with high enantioselectivity. tandfonline.comresearchgate.net ADHs offer several advantages, including broad substrate acceptance and the ability to function in the presence of organic solvents. researchgate.netacs.org

The synthesis of this compound has been achieved using ADHs. For instance, a secondary alcohol dehydrogenase from Candida parapsilosis (CpSADH) expressed in E. coli was used to produce (R)-CHBE from COBE with an excellent enantiomeric excess (>99% e.e.) and a high conversion yield. researchgate.netnih.gov Protein engineering has been applied to ADHs to improve their catalytic efficiency and stability for the industrial-scale production of (R)-CHBE. nih.govacs.org An ADH from Burkholderia gladioli, designated BgADH3, also showed high efficiency and enantioselectivity for the synthesis of (R)-CHBE. nih.govresearchgate.net

Enzyme Sourcing from Diverse Microbial Strains

A broad range of microorganisms has been screened to identify robust enzymes for the production of this compound. The stereochemical outcome of the reduction of COBE is highly dependent on the specific enzyme and its microbial source.

| Microbial Source | Enzyme Type | Product Enantiomer | Enantiomeric Excess (e.e.) | Reference(s) |

| Sporobolomyces salmonicolor | Aldehyde Reductase (ARI) | (R) | 91.7% | nih.govnih.gov |

| Burkholderia gladioli | Carbonyl Reductase / ADH (BgADH3) | (R) | >99.9% | nih.govresearchgate.net |

| Candida parapsilosis | Secondary Alcohol Dehydrogenase (CpSADH) | (R) | >99% | researchgate.netnih.gov |

| Lactobacillus plantarum | Aldo-keto reductases (LP-AKRs) | (R) | >99% | researchgate.net |

| Candida magnoliae | Carbonyl Reductase (S1) | (S) | 100% | nih.govnih.gov |

| Kluyveromyces lactis | Carbonyl Reductase (KLCR1) | (S) | >99% | fao.orgnih.gov |

| Cylindrocarpon sclerotigenum | NADPH-dependent Reductase | (S) | >99% | tandfonline.com |

| Pichia stipitis | Carbonyl Reductase | (S) | 100% | nih.govgoogle.com |

| Escherichia coli (recombinant) | NADH-dependent Reductase | (S) | >99% | researchgate.net |

| Streptomyces coelicolor | Carbonyl Reductase (ScCR1) | (S) | Not specified | researchgate.net |

To overcome limitations of using isolated enzymes, such as cofactor cost and enzyme instability, engineered biocatalytic systems have been developed. nih.govmdpi.com These systems aim to create more efficient, economical, and scalable processes for producing chiral compounds like this compound.

A common and highly effective strategy is the use of recombinant whole-cell catalysts. mdpi.comresearchgate.net In this approach, the gene for the desired reductase is expressed in a host organism, typically Escherichia coli. nih.govnih.gov To address the high cost of the required NAD(P)H cofactor, a second enzyme, a dehydrogenase such as glucose dehydrogenase (GDH) from Bacillus megaterium or Bacillus subtilis, is often co-expressed in the same host cell. nih.govnih.govnih.gov The GDH utilizes a cheap co-substrate like glucose to continuously regenerate the expensive NAD(P)H cofactor in situ, allowing for a small catalytic amount of the cofactor to be recycled thousands of times. nih.govnih.gov This enzyme-coupled system significantly improves the economic feasibility of the process. nih.gov

Protein engineering and directed evolution are also powerful tools to enhance the properties of biocatalysts. jocpr.comnih.govacs.orgrsc.org By introducing specific mutations, the catalytic efficiency (kcat/Km), stability, and even the stereoselectivity of an enzyme can be improved. nih.govacs.org For example, an alcohol dehydrogenase was engineered using three protein modification strategies, resulting in a mutant with over 4.5-fold higher specific enzyme activity for the synthesis of (R)-CHBE. nih.govacs.org

Furthermore, reaction engineering, such as the implementation of two-phase aqueous-organic solvent systems, can improve product yields by overcoming substrate inhibition or product instability in aqueous solutions. nih.govnih.gov In such systems, the product, (R)-CHBE, can be extracted into the organic phase as it is formed, driving the reaction equilibrium forward and simplifying downstream processing. nih.govnih.gov

| Engineering Strategy | Host Organism | Enzymes Co-expressed | Key Result | Reference(s) |

| Whole-cell catalyst with cofactor regeneration | Escherichia coli | Aldehyde Reductase (S. salmonicolor) + Glucose Dehydrogenase (B. megaterium) | 268 g/L of (R)-CHBE produced in a two-phase system. | nih.gov |

| Whole-cell catalyst with cofactor regeneration | Escherichia coli | Carbonyl Reductase (BgADH3 from B. gladioli) + Glucose Dehydrogenase | Complete conversion of 1200 mmol COBE to (R)-CHBE with 99.9% e.e. | nih.govresearchgate.net |

| Whole-cell catalyst with cofactor regeneration | Escherichia coli | Carbonyl Reductase (C. magnoliae) + Glucose Dehydrogenase (B. megaterium) | 208 g/L of (S)-CHBE produced in an aqueous system. | nih.gov |

| Protein Engineering | E. coli (expressing ADH mutant) | Alcohol Dehydrogenase (LCRIII) M3 mutant + Glucose Dehydrogenase | 298.21 g/L of (R)-CHBE produced with >99% e.e.; 4.55-fold activity increase over wild type. | nih.govacs.org |

| Whole-cell catalyst in novel solvent system | Escherichia coli | Carbonyl Reductase (CgCR) + Glucose Dehydrogenase (GDH) | >90% yield of (R)-CHBE from 1000 mM COBE in an ethyl acetate-deep eutectic solvent-water system. | mdpi.com |

Engineered Biocatalytic Systems

Recombinant Whole-Cell Biotransformation Systems

The use of recombinant whole-cell biocatalysts, primarily Escherichia coli, has become a cornerstone for producing enantiomerically pure (R)-4-chloro-3-hydroxybutanoate. These microorganisms are engineered to overexpress specific oxidoreductase enzymes that exhibit high stereoselectivity for the reduction of ethyl 4-chloro-3-oxobutanoate (COBE).

One prominent strategy involves expressing a stereoselective carbonyl reductase from Burkholderia gladioli (BgADH3) in E. coli. This system has demonstrated excellent activity and enantioselectivity in the synthesis of the (R)-enantiomer. nih.govresearchgate.netnih.gov Similarly, an aldehyde reductase from the yeast Sporobolomyces salmonicolor has been successfully expressed in E. coli, creating a robust catalyst for the asymmetric reduction of COBE to ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE). nih.gov In this system, yields have reached as high as 94.1% with an optical purity of 91.7% enantiomeric excess (e.e.). nih.gov

Researchers have also utilized reductases from Saccharomyces cerevisiae. A reductase known as YOL151W, when expressed in E. coli, effectively catalyzes the enantioselective reduction of COBE to the desired (R)-product. nih.gov Interestingly, native Saccharomyces cerevisiae (baker's yeast) can produce either the (R)- or (S)-enantiomer depending on the reaction conditions and the physiological state of the cells, highlighting the inherent biocatalytic potential within various microorganisms.

The following table summarizes various recombinant whole-cell systems used for this biotransformation.

| Host Organism | Enzyme Source | Enzyme Type | Product | Reported Yield / e.e. | Reference |

|---|---|---|---|---|---|

| Escherichia coli | Burkholderia gladioli | Carbonyl Reductase (BgADH3) | (R)-CHBE | >99% conversion, 99.9% e.e. | researchgate.net |

| Escherichia coli | Sporobolomyces salmonicolor | Aldehyde Reductase | (R)-CHBE | 94.1% yield, 91.7% e.e. | nih.gov |

| Escherichia coli | Saccharomyces cerevisiae | Reductase (YOL151W) | (R)-CHBE | 98% e.e. | nih.gov |

Protein Engineering for Enhanced Catalytic Efficiency and Stereoselectivity

To overcome the limitations of naturally occurring enzymes, such as low activity or insufficient stability, protein engineering techniques are employed. These methods aim to modify the enzyme's structure to enhance its catalytic properties for industrial applications.

While specific examples of engineering enzymes for the synthesis of (R)-CHBE are not extensively detailed in the provided literature, the strategies are well-established. Rational design and directed evolution are the principal approaches. For instance, in the synthesis of the opposite enantiomer, (S)-CHBE, a carbonyl reductase from Streptomyces coelicolor was significantly improved through structure-guided engineering and directed evolution. nih.gov This process increased the specific activity from 38.8 U/mg to 260 U/mg and enhanced its thermostability. nih.gov

Another relevant study focused on upgrading a short-chain dehydrogenase/reductase for the synthesis of anti-Prelog chiral alcohols (the class to which (R)-CHBE belongs). scilit.com By rationally reconstructing the catalytic pocket, researchers achieved a more than 15-fold increase in catalytic efficiency (kcat/KM) for reducing prochiral ketones without compromising the high stereoselectivity. scilit.com These examples demonstrate the power of protein engineering to create more robust and efficient biocatalysts, a principle directly applicable to optimizing enzymes for (R)-CHBE production.

Nicotinamide (B372718) Cofactor Regeneration Systems

The oxidoreductases responsible for the synthesis of (R)-CHBE are dependent on nicotinamide cofactors, typically NADPH or NADH, which act as hydride donors. These cofactors are expensive, making their stoichiometric use economically unfeasible for large-scale production. Therefore, efficient in situ regeneration systems are critical.

A highly effective and widely adopted strategy is to create an enzyme-coupled system where a second enzyme regenerates the cofactor consumed by the primary reductase. The most common approach for (R)-CHBE synthesis is the co-expression of glucose dehydrogenase (GDH) from Bacillus megaterium within the same recombinant E. coli cell that produces the desired reductase. researchgate.netnih.govnih.gov

In this system, GDH oxidizes glucose to gluconic acid, which simultaneously reduces the oxidized cofactor (NADP⁺ or NAD⁺) back to its active form (NADPH or NADH). researchgate.netnih.gov This creates a closed-loop catalytic cycle, allowing a small, catalytic amount of the cofactor to be recycled thousands of times. One study reported a calculated turnover number of 13,500 mol of NADP⁺ per mole of (R)-CHBE formed, showcasing the extreme efficiency of this approach. nih.gov

While GDH is prevalent, formate (B1220265) dehydrogenase (FDH) represents another economically attractive option for cofactor regeneration. nih.gov FDH systems are noted for their cost-effectiveness in the production of fine chemicals. nih.gov

The cofactor regeneration enzyme requires a sacrificial co-substrate that acts as the ultimate electron donor. In GDH-coupled systems, glucose is the most common and effective co-substrate. researchgate.netnih.govnih.govnih.gov It is readily available, inexpensive, and efficiently utilized by GDH.

An alternative strategy, known as a substrate-coupled regeneration system, uses a secondary alcohol like 2-propanol . In this case, the primary alcohol dehydrogenase/reductase itself can catalyze the regeneration. The enzyme oxidizes 2-propanol to its corresponding ketone (acetone) to regenerate the NADH required for the primary reduction of COBE. uga.edu This method has been successfully applied for producing chiral alcohols and simplifies the system by not requiring a separate regeneration enzyme. uga.edunih.gov

| Regeneration Enzyme | Co-Substrate | Cofactor | Key Advantage | Reference |

|---|---|---|---|---|

| Glucose Dehydrogenase (GDH) | Glucose | NADPH / NAD⁺ | High efficiency, high turnover numbers | researchgate.net, nih.gov |

| Alcohol Dehydrogenase (primary enzyme) | 2-Propanol | NADH | Simplified system (no second enzyme needed) | uga.edu |

| Formate Dehydrogenase (FDH) | Formate | NAD⁺ | Economically feasible | nih.gov |

Reaction Medium Engineering

The properties of the reaction medium have a profound impact on the efficiency of the biotransformation. The substrate, ethyl 4-chloro-3-oxobutanoate, is known to be unstable in aqueous solutions and can cause substrate inhibition or inactivate the enzymes at high concentrations. Reaction medium engineering, particularly the use of biphasic systems, addresses these challenges.

An aqueous-organic biphasic system is a common and effective solution. In this setup, the whole-cell biocatalyst resides in the aqueous phase, while a water-immiscible organic solvent serves as a reservoir for the hydrophobic substrate and sequesters the product as it is formed. This partitioning minimizes the concentration of the inhibitory substrate in the aqueous phase, protecting the cells and enzymes. nih.govnih.gov Successful examples include the use of an n-butyl acetate-water system and an aqueous/octanol (B41247) system, which allowed for high substrate loading and complete conversion to (R)-CHBE with excellent enantiomeric excess. researchgate.netnih.gov

More recently, deep eutectic solvents (DESs) have emerged as novel green solvents for biocatalysis. tudelft.nlwikipedia.orgnih.gov These solvents are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and glycerol) that have a significantly depressed freezing point. wikipedia.orgfrontiersin.org A DES-water medium was used for the synthesis of the (S)-enantiomer, where it was shown to improve the biocatalytic efficiency. tudelft.nl The tunability and biocompatibility of DESs make them a promising avenue for optimizing the reaction environment for (R)-CHBE synthesis by improving substrate solubility and enzyme stability. tudelft.nlfrontiersin.org

Immobilization of Enzymes and Whole Cells for Biocatalyst Reusability

The economic viability of biocatalytic processes on an industrial scale heavily relies on the stability and reusability of the biocatalyst. researchgate.net Immobilization is a key strategy to enhance these aspects, allowing for easy separation of the catalyst from the reaction mixture, continuous operation, and improved process control. researchgate.netnih.gov

For the synthesis of chiral halohydrins like ethyl 4-chloro-3-hydroxybutanoate, various immobilization techniques have been explored. One notable method involves the immobilization of reductases onto magnetic microparticles. For instance, a Saccharomyces cerevisiae YOL151W reductase, expressed in Escherichia coli, was successfully immobilized on Ni2+-magnetic microparticles. elsevierpure.com This immobilized enzyme (Imm-Red) could be easily recovered using a magnet within two minutes. The Imm-Red demonstrated optimal activity at 45°C and pH 6.0 and was used in a coupling reaction with glucose dehydrogenase (GDH) for NADPH cofactor regeneration, converting 20 mM of ethyl-4-chloro-3-oxobutanoate (ECOB) exclusively into (R)-ethyl-4-chloro-3-hydroxybutanoate ((R)-ECHB) with an enantiomeric excess (e.e.p) of 98%. elsevierpure.com

Another approach involves the use of enzyme membrane reactors (EMRs). google.com In this system, enzymes like carbonyl reductase and glucose dehydrogenase are immobilized within the reactor. This setup facilitates continuous product collection, which mitigates product inhibition and toxicity to the biocatalyst, thereby improving the molar conversion rate and making it suitable for industrial-scale production. google.com The use of EMRs coupled with extraction can also prevent emulsification issues that can occur in two-phase reaction systems, leading to higher yields and reduced solvent loss. google.com Furthermore, whole recombinant E. coli cells have been immobilized using amino acid-modified magnetic nanoparticles for the synthesis of (R)-CHBE, demonstrating the versatility of immobilization strategies. mdpi.com

Enzymatic Kinetic Resolution of Racemic Ethyl 4-Chloro-3-hydroxybutanoate

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This process relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, most commonly an enzyme.

Lipase-Catalyzed Enantioselective Ammonolysis

Lipases are versatile enzymes capable of catalyzing reactions in organic media with high enantioselectivity. The lipase-catalyzed resolution of racemic ethyl 4-chloro-3-hydroxybutanoate (CHBE) via ammonolysis has been investigated to produce the (R)-enantiomer. researchgate.net In this process, the lipase (B570770) selectively catalyzes the aminolysis of one enantiomer, leaving the other unreacted.

A study screening various lipases found that Novozym 435 exhibited the highest activity and enantioselectivity for the ammonolysis of CHBE. researchgate.net The reaction conditions were optimized, identifying 1,4-dioxane (B91453) as the most suitable solvent and an optimal temperature of 30°C. Under these optimized conditions, a product enantiomeric excess (e.e.p) of 96% was achieved at a conversion of 39% after 4 hours. By extending the reaction time to 10 hours, a substrate enantiomeric excess (e.e.s) of 98% for the desired (R)-CHBE was achieved with a conversion of 52.4%. researchgate.net

Interactive Table 1: Lipase-Catalyzed Ammonolysis of Racemic CHBE

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | Novozym 435 | researchgate.net |

| Substrate | Racemic Ethyl 4-chloro-3-hydroxybutanoate (CHBE) | researchgate.net |

| Solvent | 1,4-dioxane | researchgate.net |

| Temperature | 30°C | researchgate.net |

| Product e.e. (4h) | 96% | researchgate.net |

| Conversion (4h) | 39% | researchgate.net |

| Substrate e.e. (10h) | 98% (for (R)-CHBE) | researchgate.net |

Other Hydrolase-Mediated Resolution Methodologies

Besides lipases, other hydrolases have been employed for the kinetic resolution of racemic CHBE. A notable example is the use of a hydrolase from Rhizobium sp. DS-S-51, which selectively hydrolyzes (R)-methyl-4-chloro-3-hydroxybutyrate, leaving the (S)-enantiomer with high optical purity. nih.gov

Conversely, to obtain the (R)-enantiomer, a unique hydrolase from Enterobacter sp. DS-S-75 has been utilized. This enzyme converts the (S)-enantiomer of racemic methyl 4-chloro-3-hydroxybutyrate (CHBM) into (S)-3-hydroxy-γ-butyrolactone through a process involving asymmetric dechlorination, hydrolysis, and lactonization. nih.gov This leaves the desired (R)-CHBM unreacted. By using recombinant E. coli cells expressing the gene for this CHB hydrolase, the reaction time was shortened 20-fold, and the maximum substrate concentration was increased significantly compared to using the native strain. This method yielded both residual (R)-CHBM and the formed (S)-3-hydroxy-γ-butyrolactone with very high optical purities (>99% e.e.). nih.gov

Halohydrin Dehalogenase-Mediated Transformations for Chiral Cyanide Analogues

Halohydrin dehalogenases (HHDHs) are remarkable enzymes that catalyze the conversion of vicinal haloalcohols into epoxides. researchgate.netnih.gov This reactivity is exploited for the synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, a key precursor for statin side-chains, from ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE). nih.gov

The process involves two steps catalyzed by the HHDH: first, the dehalogenation of (S)-CHBE to form an intermediate, (S)-3,4-epoxy ethyl butyrate. google.com This is followed by a cyanide-dependent ring-opening of the epoxide. researchgate.net This nucleophilic attack by the cyanide ion proceeds with an inversion of configuration at the chiral center, resulting in the final product, ethyl (R)-4-cyano-3-hydroxybutyrate. researchgate.net

A novel HHDH from Parvibaculum lavamentivorans DS-1 (HHDH-PL) has shown high activity towards (S)-CHBE. rsc.org Using whole-cell catalysis with optimized pH and temperature, a high substrate concentration of 200 g/L of (S)-CHBE was converted to ethyl (R)-4-cyano-3-hydroxybutyrate with a 95% conversion and 85% yield in 14 hours. rsc.org Engineered HHDH enzymes have also been developed to improve catalytic efficiency and stability for this specific transformation. nih.gov

Interactive Table 2: HHDH-Mediated Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | Halohydrin dehalogenase (HHDH-PL) | rsc.org |

| Source | Parvibaculum lavamentivorans DS-1 | rsc.org |

| Substrate | Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | rsc.org |

| Nucleophile | Cyanide | researchgate.net |

| Product | Ethyl (R)-4-cyano-3-hydroxybutyrate | rsc.org |

| Substrate Conc. | 200 g/L | rsc.org |

| Conversion | 95% | rsc.org |

| Yield | 85% | rsc.org |

Chemo-Catalytic Asymmetric Synthesis Routes (Comparative Analysis)

While biocatalysis offers high selectivity under mild conditions, chemo-catalytic routes, particularly asymmetric hydrogenation, present a powerful and economically viable alternative for producing chiral molecules. okayama-u.ac.jp

Hydrogenation with Chiral Metal Catalysts

The most direct chemo-catalytic route to this compound is the asymmetric hydrogenation of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE). This reaction utilizes transition metal complexes with chiral ligands to stereoselectively deliver hydrogen to the carbonyl group. okayama-u.ac.jpiupac.org

Ruthenium-based catalysts, particularly those employing chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the asymmetric hydrogenation of β-keto esters. okayama-u.ac.jp These Ru-BINAP systems, pioneered by Nobel laureate Ryoji Noyori, have become a benchmark in asymmetric synthesis. For substrates similar to COBE, these catalysts can achieve high enantioselectivity and turnover numbers, making them suitable for industrial applications. okayama-u.ac.jp

Iridium complexes with chiral P,N,N-ligands have also emerged as powerful catalysts for the asymmetric hydrogenation of a wide range of ketones, including α-halogenated ketones. researchgate.net These catalysts can provide excellent yields and enantioselectivities (up to >99% ee). researchgate.net The choice of metal (e.g., Ruthenium, Rhodium, Iridium) and the specific chiral ligand is crucial and is often fine-tuned to optimize the reaction for a particular substrate, balancing catalytic activity, selectivity, and cost. okayama-u.ac.jpacs.org

A comparative analysis shows that while biocatalytic methods often achieve near-perfect enantioselectivity (>99% ee) under ambient conditions, they can be limited by substrate/product inhibition and require aqueous environments. mdpi.comnih.gov Chemo-catalytic hydrogenation, on the other hand, can be performed at high substrate concentrations in organic solvents but may require higher pressures and temperatures, and the cost and toxicity of the metal catalysts can be a concern. okayama-u.ac.jp However, the high efficiency (TON up to 10,000) and broad applicability make asymmetric hydrogenation a highly competitive strategy. okayama-u.ac.jp

Chiral Pool Synthetic Strategies

In response to the limitations of conventional asymmetric synthesis, chiral pool synthesis, also known as the "chiron approach," has emerged as a powerful and efficient strategy. iscnagpur.ac.in This methodology leverages the vast supply of naturally occurring, enantiomerically pure compounds, such as amino acids, sugars, and terpenes, as starting materials. iscnagpur.ac.inwikipedia.org The core principle is to use a readily available chiral molecule (a "chiron") and convert it through a series of chemical reactions into the desired target molecule, preserving the original stereocenter.

Utilization of Naturally Occurring Chiral Precursors

The synthesis of this compound is well-suited to a chiral pool strategy, as several inexpensive and abundant natural products can serve as effective precursors. The structural and stereochemical information embedded in these precursors is transferred to the final product. Common contributors to the chiral pool include a variety of α-amino acids and chiral carboxylic acids. iscnagpur.ac.inmdpi.com

For instance, L-aspartic acid and (S)-malic acid are prominent examples of chiral precursors that can be chemically transformed into the target molecule. These starting materials are valued for their low cost and high optical purity. The synthetic route involves a series of well-established chemical transformations designed to modify the functional groups of the precursor while retaining the critical stereochemistry at the chiral center. The use of such naturally derived building blocks represents a more sustainable and atom-economical approach compared to many conventional chemical methods. researchgate.net

Table 2: Examples of Natural Precursors for Chiral Pool Synthesis

| Natural Precursor | Class of Compound | Key Features |

| (S)-Malic acid | Dicarboxylic Acid | Found in apples and other fruits; readily available in enantiopure form. wikipedia.org |

| L-Aspartic acid | α-Amino Acid | A proteinogenic amino acid that provides a versatile chiral scaffold for synthesis. researchgate.net |

| L-Carnitine | Quaternary Ammonium Compound | A biomolecule that itself can be a target synthesized from this compound. nih.govnih.gov |

| Sugars (e.g., Glucose) | Monosaccharide | Abundant and inexpensive, offering multiple chiral centers as a synthetic starting point. wikipedia.org |

| Terpenes (e.g., Verbenone) | Monoterpene | Natural products that contribute a pre-made chiral carbon skeleton. wikipedia.org |

Mechanistic and Enzymatic Studies of Ethyl R + 4 Chloro 3 Hydroxybutanoate Bioconversion

Enzymatic Reaction Mechanism Elucidation for Stereoselectivity

The stereoselectivity of the bioconversion of ethyl 4-chloro-3-oxobutanoate (ECOB) to (R)-ECHB is fundamentally governed by the three-dimensional structure of the enzyme's active site. Carbonyl reductases achieve high enantioselectivity by precisely orienting the substrate relative to the nicotinamide (B372718) cofactor (NADPH or NADH). The enzyme facilitates the transfer of a hydride ion from the C4 position of the cofactor to one specific face (the Re or Si face) of the carbonyl carbon of ECOB.

For the synthesis of the (R)-enantiomer, the enzyme must preferentially catalyze the addition of the hydride to the Re-face of the ketone. This specificity is dictated by the architecture of the active site, where specific amino acid residues form a binding pocket that accommodates the substrate in a constrained orientation. Studies using homology and docking models have been employed to elucidate the basis for this selectivity. For instance, comparisons between reductases that produce the (S)-form and those that yield the (R)-form, such as various reductases from Saccharomyces cerevisiae, reveal differences in their active site topologies that dictate the binding orientation of ECOB and thus the stereochemical outcome of the reduction. nih.gov The reaction proceeds via a cofactor-dependent mechanism, where the enzyme binds both ECOB and the NADPH cofactor, facilitating the stereospecific hydride transfer to produce (R)-ECHB with high enantiomeric purity. nih.govnih.gov To ensure a continuous reaction, the oxidized cofactor (NADP+) is often recycled back to NADPH by a coupled enzymatic system, frequently using a glucose dehydrogenase (GDH) that oxidizes glucose. nih.govmdpi.com

Structure-Function Relationship of Key Biocatalysts

A variety of biocatalysts, primarily carbonyl reductases from microbial sources, have been identified and characterized for their ability to synthesize (R)-ECHB. These enzymes exhibit distinct structural features that correlate with their catalytic function and stability.

Saccharomyces cerevisiae Reductases : Several reductases from baker's yeast have been investigated. The YOL151W reductase, for example, produces (R)-ECHB, in contrast to the YDL124W reductase from the same organism which yields the (S)-enantiomer. nih.gov The YOL151W reductase has been successfully expressed in E. coli, purified, and immobilized on magnetic microparticles, demonstrating its potential for robust, reusable biocatalytic systems. nih.gov

Lactobacillus plantarum Aldo-Keto Reductases (LP-AKRs) : Two aldo-keto reductases, LP-AKR5 and LP-AKR9, from the probiotic Lactobacillus plantarum have been identified. Both enzymes have a molecular weight of approximately 31 kDa and effectively catalyze the reduction of ECOB to (R)-CHBE with excellent enantioselectivity. researchgate.net

Burkholderia gladioli Carbonyl Reductase (BgADH3) : A robust reductase from Burkholderia gladioli, designated BgADH3, has shown excellent activity and enantioselectivity. nih.govresearchgate.net This enzyme is part of the stereoselective carbonyl reductase (SCR) family, which are nicotinamide cofactor-dependent enzymes. nih.gov Its effectiveness has been demonstrated in an enzyme-coupled cofactor recycling system where the BgADH3 and glucose dehydrogenase genes are co-expressed in E. coli. researchgate.net

Candida glabrata Carbonyl Reductase (CgCR) : A carbonyl reductase from Candida glabrata has been expressed in E. coli and used in a dual-enzyme system with glucose dehydrogenase for NADPH regeneration. This system demonstrated high efficiency in converting ECOB to (R)-CHBE. mdpi.com

These enzymes are often part of larger research efforts to build "carbonyl reductase toolboxes" to find robust biocatalysts for industrial applications. nih.govresearchgate.net Their utility is often enhanced through co-expression with a cofactor regenerating enzyme, creating an economical and efficient system for the synthesis of chiral alcohols. nih.govresearchgate.net

Substrate Specificity and Enantioselectivity Profiles of Reductases

The key performance indicators for biocatalysts in the synthesis of chiral compounds are substrate specificity and enantioselectivity. While many reductases can catalyze the reduction of the precursor ECOB, their stereochemical preference determines the chirality of the resulting product. Some enzymes exclusively produce the (S)-enantiomer, while others are highly specific for the (R)-enantiomer. nih.gov

The enantioselectivity is typically quantified by the enantiomeric excess (e.e.), which measures the purity of the desired enantiomer. For the production of (R)-ECHB, several reductases have been identified that exhibit exceptionally high enantioselectivity, often exceeding 98-99% e.e. nih.govnih.govresearchgate.net For example, reductases from Saccharomyces cerevisiae (YOL151W and YOR120W) produce the (R)-form, whereas the YDL124W reductase from the same organism exclusively yields the (S)-form. nih.gov Similarly, a carbonyl reductase from Burkholderia gladioli (BgADH3) and two aldo-keto reductases from Lactobacillus plantarum (LP-AKR5 and LP-AKR9) all produce (R)-CHBE with enantioselectivity values of 99% or greater. nih.govresearchgate.net The high enantiomeric excess achieved by these enzymes underscores their potential for industrial-scale synthesis of optically pure (R)-ECHB. nih.gov

Enantioselectivity of Various Reductases in (R)-ECHB Synthesis

| Enzyme Source | Enzyme Name | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | YOL151W Reductase | (R)-ECHB | 98% | nih.gov |

| Lactobacillus plantarum | LP-AKR5 | (R)-CHBE | 99% | researchgate.net |

| Lactobacillus plantarum | LP-AKR9 | (R)-CHBE | 99% | researchgate.net |

| Burkholderia gladioli | BgADH3 | (R)-CHBE | 99.9% | nih.gov |

Enzyme Kinetic Characterization (e.g., Km, kcat)

Understanding the kinetic parameters of the reductases involved in (R)-ECHB synthesis is crucial for process optimization and reactor design. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), reflecting the enzyme's affinity for the substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.

Kinetic studies have been performed on several reductases. For the carbonyl reductase from Candida glabrata (CgCR), the Km for the substrate COBE was determined to be 20.9 mM, with a kcat of 56.1 s⁻¹. mdpi.com In another study, two aldo-keto reductases from Lactobacillus plantarum, LP-AKR5 and LP-AKR9, were characterized. LP-AKR5 exhibited a Km of 9.5 mM and a kcat of 3.96 s⁻¹, while LP-AKR9 showed a Km of 8.7 mM and a kcat of 4.47 s⁻¹. researchgate.net These data highlight the differences in substrate affinity and catalytic efficiency among enzymes from various sources, providing valuable information for selecting the most suitable biocatalyst for a specific application.

Kinetic Parameters of Reductases for ECOB/COBE Substrate

| Enzyme Source | Enzyme Name | Km (mM) | kcat (s⁻¹) | Vmax (U/mg) | Reference |

|---|---|---|---|---|---|

| Candida glabrata | CgCR | 20.9 | 56.1 | - | mdpi.com |

| Lactobacillus plantarum | LP-AKR5 | 9.5 | 3.96 | 7.6 | researchgate.net |

Advanced Derivatization Chemistry and Transformations of Ethyl R + 4 Chloro 3 Hydroxybutanoate

Functional Group Interconversions

The three primary functional groups of Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate—the chloro group, the hydroxyl group, and the ethyl ester—each provide a handle for selective chemical transformations.

The chlorine atom in this compound is susceptible to nucleophilic substitution, a reaction that is pivotal for introducing new functionalities. A key transformation is the replacement of the chloro group with a cyano group, which generates ethyl (R)-4-cyano-3-hydroxybutyrate, a crucial intermediate for the synthesis of the cholesterol-lowering drug, atorvastatin (B1662188). rsc.orgresearchgate.net

This conversion can be achieved through both chemical and chemo-enzymatic methods. Chemo-enzymatic synthesis often employs halohydrin dehalogenase (HHDH) enzymes, which can catalyze the replacement of the chloro substituent with a cyanide nucleophile. rsc.org For instance, a two-step, three-enzyme process has been developed where the (S)-enantiomer, ethyl (S)-4-chloro-3-hydroxybutanoate, is first produced by a ketoreductase (KRED) and then converted to ethyl (R)-4-cyano-3-hydroxybutyrate using an HHDH. rsc.org The reaction proceeds via an epoxide intermediate, which is then opened by the cyanide ion.

Chemical methods often involve a two-step process: first, an intramolecular cyclization to form an epoxy ester, followed by a ring-opening reaction with a cyanide reagent like sodium or potassium cyanide. google.com One patented method describes the cyclization of ethyl (S)-(-)-4-chloro-3-hydroxybutyrate in an organic solvent with a solid base and a silver sulfate (B86663) catalyst, followed by the ring-opening with a cyanide reagent at a controlled pH to yield the desired (R)-(-)-4-cyano-3-hydroxybutyrate with yields between 85-95% and purity over 99%. google.com

Table 1: Selected Nucleophilic Substitution Reactions of the Chloro Moiety This table is interactive. Users can sort and filter the data.

| Starting Material | Reagent/Catalyst | Product | Yield | Purity/e.e. | Reference |

|---|---|---|---|---|---|

| Ethyl (S)-4-chloro-3-hydroxybutanoate | Halohydrin dehalogenase (HHDH), HCN | Ethyl (R)-4-cyano-3-hydroxybutanoate | - | >99.5% e.e. | rsc.org |

| Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate | 1. Silver sulfate, solid base 2. Cyanide reagent, acid | (R)-(-)-4-cyano-3-hydroxybutyric acid ethyl ester | 85-95% | >99% | google.com |

| (S)-(-)-4-chloro-3-hydroxybutyronitrile | 1. Ethanol (Alcoholysis) 2. Silyl protection 3. Sodium cyanide 4. Deprotection | (R)-4-cyano-3-hydroxy ethyl butyrate | ~57% (overall) | - | google.com |

The secondary hydroxyl group is a key stereocenter and a site for various derivatizations.

Oxidation to Carbonyl: The oxidation of the hydroxyl group in this compound would yield the corresponding ketone, ethyl 4-chloro-3-oxobutanoate. This transformation represents the reverse of the more commonly studied synthetic route to the title compound. While carbonyl reductases are noted to catalyze reversible redox reactions between alcohols and ketones, the literature heavily focuses on the reductive synthesis of the chiral alcohol. nih.gov Specific, detailed research findings on the preparative oxidation of this compound are not prominently available in the reviewed sources.

Reduction to Alcohol Derivatives: The formation of the hydroxyl group via the stereoselective reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE), is the most extensively researched transformation related to this functional group. This asymmetric reduction is a cornerstone of its industrial production, providing high yields and excellent enantiomeric purity. A wide variety of biocatalysts, including yeast strains and recombinant E. coli expressing carbonyl reductases or alcohol dehydrogenases, are employed for this purpose. nih.govacs.org These enzymatic systems often incorporate a cofactor regeneration system, for example, using glucose and glucose dehydrogenase (GDH) to recycle NADPH. google.com

Table 2: Selected Biocatalytic Reductions to Form Ethyl (S/R)-4-chloro-3-hydroxybutanoate This table is interactive. Users can sort and filter the data.

| Biocatalyst | Cofactor System | Substrate | Product | Yield | e.e. | Reference |

|---|---|---|---|---|---|---|

| Candida magnoliae | Glucose, NADP+, GDH | Ethyl 4-chloroacetoacetate (COBE) | (S)-CHBE | 90 g/L | 96.6% (99% after heating cells) | nih.gov |

| Recombinant E. coli expressing Stenotrophomonas maltophilia ADH (SmADH31) | Coexpressed GDH | Ethyl 4-chloroacetoacetate (COBE) | (S)-CHBE | 92% (isolated) | >99.9% | acs.org |

| Ketoreductase (KRED) | Glucose, NADP-dependent GDH | Ethyl 4-chloroacetoacetate (COBE) | (S)-CHBE | 96% (isolated) | >99.5% | rsc.org |

| Recombinant E. coli CgCR | Coexpressed GDH, Glucose | Ethyl 4-chloroacetoacetate (COBE) | (R)-CHBE | ≥90% | 99% | mdpi.com |

| Burkholderia cepacia WZ-5 | Glucose | Ethyl 4-chloroacetoacetate (COBE) | (R)-CHBE | 85.7% | 99% | nih.gov |

The ethyl ester group can be modified through hydrolysis to the corresponding carboxylic acid or via transesterification to other esters. These reactions are often catalyzed by lipases, which can exhibit high chemo- and regioselectivity.

Ester Hydrolysis: The hydrolysis of the ethyl ester to 4-chloro-3-hydroxybutanoic acid can be a key step in the synthesis of certain derivatives. For instance, one enzymatic pathway describes the conversion of (S)-4-chloro-3-hydroxybutyrate to (S)-3-hydroxy-gamma-butyrolactone through a sequence of asymmetric dechlorination, hydrolysis, and lactonization.

Transesterification: Lipase-catalyzed transesterification offers a mild method for converting the ethyl ester into other esters or amides. A notable example is the enzymatic ammonolysis of racemic ethyl 4-chloro-3-hydroxybutanoate to produce (R)-4-chloro-3-hydroxybutanamide, leaving the unreacted (R)-ester with high enantiomeric purity. One study found that the lipase (B570770) Novozym 435 in 1,4-dioxane (B91453) was highly effective for this resolution. researchgate.net At a substrate concentration of 0.5 mol/L and a temperature of 30°C, a 57.7% conversion was achieved after 35 hours, resulting in the desired (R)-ester with 99% enantiomeric excess. researchgate.net

Stereospecific Transformations for Downstream Synthesis

The chirality of this compound is its most critical feature, and preserving or inverting this stereochemistry is paramount in multi-step syntheses. The enzymatic transformations discussed previously are prime examples of stereospecific reactions. The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate establishes the (R)- or (S)-configuration at the C-3 position with high fidelity. nih.govacs.org

Subsequently, the reaction at the C-4 position can also proceed with high stereochemical control. The conversion of (S)-ethyl-4-chloro-3-hydroxybutanoate to (R)-ethyl-4-cyano-3-hydroxybutanoate using a halohydrin dehalogenase is a stereoinvertive process. rsc.org This SN2-type reaction occurs with inversion of configuration at the C-4 center, a common mechanism for HHDH enzymes that proceed through an epoxide intermediate. This sequence of two highly stereoselective enzymatic reactions allows for the construction of a di-functionalized chiral molecule with two defined stereocenters from an achiral starting material.

Multi-Step Synthesis Design Utilizing this compound

This compound is a key starting material for several pharmacologically important compounds. Its utility is demonstrated in the synthesis of L-carnitine and as a crucial intermediate for atorvastatin. nih.gov

A well-documented synthetic route toward an atorvastatin side-chain intermediate begins with the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to give ethyl (S)-4-chloro-3-hydroxybutanoate. rsc.org This is followed by the HHDH-catalyzed cyanation to yield ethyl (R)-4-cyano-3-hydroxybutanoate. rsc.org This hydroxynitrile is a versatile intermediate that contains the necessary carbon backbone and stereochemistry for elaboration into the final atorvastatin side chain.

Another significant application is in the synthesis of L-carnitine, a compound involved in fatty acid metabolism. The synthesis can be achieved via the enzymatic reduction of 3-dehydrocarnitine, a derivative of the butanoate structure. nih.gov The chiral backbone provided by this compound serves as a foundational element for building the final carnitine molecule.

Applications of Ethyl R + 4 Chloro 3 Hydroxybutanoate As a Chiral Intermediate

Synthesis of Enantiomerically Pure Pharmaceutical Building Blocks and Active Pharmaceutical Ingredients (APIs)

The (R)-configuration of the hydroxyl group and the presence of a reactive chlorine atom make ethyl(R)-(+)-4-chloro-3-hydroxybutanoate a crucial intermediate in the production of several key pharmaceutical compounds.

Precursor for L-Carnitine and its Analogues

This compound is a key precursor in the synthesis of L-Carnitine. researchgate.netmdpi.comnih.gov L-Carnitine, chemically known as (R)-3-hydroxy-4-(trimethylamino)butyrate, is an amino acid derivative essential for the transport of fatty acids into the mitochondria for energy production. patsnap.comresearchgate.net The synthesis involves the reaction of ethyl (R)-4-chloro-3-hydroxybutyrate with trimethylamine (B31210). patsnap.com This transformation can be achieved through various methods, including enzymatic and chemo-microbiological processes. google.com For instance, a common synthetic route involves the conversion of the chiral chloro-alcohol to L-carnitine by reaction with trimethylamine in water. google.com

The use of this compound ensures the correct stereochemistry of the final L-Carnitine product, which is crucial for its biological activity. mdpi.com It is also used in the synthesis of L-Carnitine analogues, which are explored for various therapeutic applications. nih.gov

Table 1: Synthesis of L-Carnitine from this compound

| Starting Material | Key Reagent | Product | Significance |

|---|

Intermediate for Statins and HMG-CoA Reductase Inhibitors (e.g., Atorvastatin)

This chiral compound serves as a vital intermediate in the synthesis of statins, a class of drugs that lower cholesterol by inhibiting HMG-CoA reductase. nih.gov Atorvastatin (B1662188), a widely prescribed statin, utilizes a chiral side chain that can be derived from this compound. google.compatsnap.com

The synthesis of the atorvastatin side chain often involves the conversion of this compound to ethyl (R)-4-cyano-3-hydroxybutanoate. nih.gov This cyano intermediate is a key building block for constructing the complex side chain of atorvastatin. google.comresearchgate.net Various synthetic strategies, including both chemical and enzymatic methods, have been developed to efficiently produce this crucial intermediate with high optical purity. nih.govrsc.orgresearchgate.net One route involves the reaction of (S)-4-chloro-ethyl 3-hydroxybutanoate with sodium cyanide and hydrocyanic acid, catalyzed by a halohydrin dehalogenase, to yield (R)-4-cyano-3-hydroxy ethyl butyrate. google.com

Table 2: Key Intermediates in Statin Synthesis

| Precursor | Intermediate | Target Molecule Class | Example |

|---|

Synthesis of (R)-4-Amino-3-hydroxybutyric Acid (GABOB) Derivatives

This compound is a valuable starting material for the stereospecific synthesis of (R)-4-Amino-3-hydroxybutyric acid (GABOB) and its derivatives. researchgate.netresearchgate.netthieme-connect.com GABOB is a neurotransmitter analogue with potential applications as an antiepileptic and hypotensive drug. researchgate.net

The synthesis of (R)-GABOB from this compound typically involves the conversion of the chlorohydrin moiety into a protected amino alcohol with retention of the original stereochemistry. researchgate.netthieme-connect.com This can be achieved through various chemical transformations, including the use of organoselenium intermediates. researchgate.netthieme-connect.com The protected derivatives of GABOB are also important chiral intermediates for synthesizing more complex molecules. researchgate.net

Construction of Chiral Nitrogen-Containing Heterocycles (e.g., (R)-4-hydroxy-2-pyrrolidone)

The chiral nature of this compound makes it a useful precursor for constructing enantiomerically pure nitrogen-containing heterocyclic compounds. mdpi.com A notable example is the synthesis of (R)-4-hydroxy-2-pyrrolidone. researchgate.netmdpi.comtandfonline.com This compound is a key intermediate for various pharmaceuticals.

The synthesis of (R)-4-hydroxy-2-pyrrolidone from this compound leverages the existing stereocenter to control the stereochemistry of the final heterocyclic product. This approach avoids the need for chiral resolution or asymmetric synthesis in later stages.

Application in the Synthesis of Macrolide Natural Products (e.g., Iriomoteolide-1b, Macrolactin A)

This compound has been employed as a starting material in the total synthesis of complex macrolide natural products. For instance, it is used to prepare an allyl stannane, which is a key precursor for the synthesis of Iriomoteolide-1b. sigmaaldrich.com Iriomoteolides are macrolides that have shown potent cytotoxic activities. nih.gov

Furthermore, this chiral building block is a key intermediate for the production of Macrolactin A. mdpi.com Macrolactin A is a macrolide that has been found to prevent HIV replication. mdpi.com The use of this compound allows for the controlled introduction of specific stereocenters found in these complex natural products.

Role in the Synthesis of Immunosuppressants (e.g., FR252921)

Ethyl(R)-(+)-4-chloro-3-hydroxybutyrate serves as a starting material for the synthesis of chiral fragments used in the preparation of the immunosuppressive agent FR252921. sigmaaldrich.com FR252921 is a 19-membered macrolactone that has garnered significant interest from the synthetic and medicinal chemistry communities. nih.gov The synthesis of a key chiral γ-amino acid fragment of FR252921 begins with ethyl(R)-(+)-4-chloro-3-hydroxybutyrate. sigmaaldrich.com

Utilization in Agrochemical Synthesis

The application of chiral compounds in the agrochemical industry is a growing field, as the stereochemistry of pesticides and herbicides can significantly influence their efficacy and environmental impact. Chiral building blocks are used to produce single-enantiomer agrochemicals, which can lead to lower application rates and reduced non-target toxicity.

Despite its versatility as a chiral synthon, there is a notable lack of specific examples in publicly accessible scientific literature and patents detailing the use of this compound for the synthesis of commercial agrochemicals such as pesticides or herbicides. While the compound's structural motifs could theoretically be incorporated into various agrochemical scaffolds, its primary reported applications remain concentrated in the pharmaceutical sector. Research into novel chiral agrochemicals is an active area, but the specific contribution of this compound is not well-documented in the public domain.

| Agrochemical Application | Status of Research/Application |

| Pesticide Synthesis | No specific commercial examples found in the researched literature. |

| Herbicide Synthesis | No specific commercial examples found in the researched literature. |

Role in the Production of Advanced Specialty Chemicals

Specialty chemicals are a category of high-value products produced in lower volumes for specific applications. Chiral molecules like this compound are often employed as intermediates in the synthesis of these complex chemicals due to the precise three-dimensional structures required for their function.

Beyond its well-established role in the synthesis of bioactive molecules, the application of this compound in the broader specialty chemical market is less defined in available literature. Its potential use could extend to the synthesis of chiral polymers, advanced materials with specific optical or electronic properties, or as a chiral derivatizing agent in analytical chemistry. However, similar to its application in agrochemicals, concrete examples of its use in the production of non-pharmaceutical advanced specialty chemicals are not widely reported. The cost-effectiveness of using this specific chiral building block compared to other available synthons likely influences its application in these more industrial fields.

| Specialty Chemical Application | Status of Research/Application |

| Polymer Chemistry | No specific examples of incorporation into commercial polymers found. |

| Material Science | No specific examples of use in advanced materials found in the researched literature. |

Process Optimization and Scale Up for Industrial Production

Optimization of Reaction Conditions for Maximized Yield and Enantiomeric Excess

The yield and enantiomeric purity of Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate [(R)-CHBE] are profoundly influenced by various reaction parameters. In biocatalytic reductions, key factors include pH, temperature, cofactor regeneration, and the choice of solvent system.

pH and Temperature: The catalytic activity of enzymes is highly dependent on pH and temperature. For the asymmetric reduction of COBE using a carbonyl reductase from Burkholderia gladioli (BgADH3) co-expressed in E. coli, the maximum yield was achieved at a pH of 6.5 and a temperature of 30°C. nih.gov Similarly, studies with a carbonyl reductase from Candida glabrata (CgCR) also identified 30°C as the optimal temperature for achieving the highest product yield. mdpi.com Research using recombinant E. coli cells expressing (S)-specific secondary alcohol dehydrogenase from Candida parapsilosis for (R)-ECHB synthesis found that lower temperatures (20°C) resulted in increased substrate stability and less enzyme inhibition, leading to a higher conversion yield of 95.2%. tandfonline.com

Cofactor Regeneration: The reduction of COBE is typically dependent on a nicotinamide (B372718) cofactor, either NADPH or NADH. nih.govgoogle.com Since these cofactors are expensive, an efficient in situ regeneration system is essential for an economically feasible process. A common strategy involves coupling the primary reductase with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the required cofactor. nih.govresearchgate.netnih.gov The optimization of the ratio of glucose to the substrate (COBE) is crucial; a glucose/COBE molar ratio of 3 was found to significantly improve the yield of (R)-CHBE, while ratios above 8 led to a decrease. nih.gov The concentration of the cofactor itself is also optimized; a NADP+/COBE ratio of 1.0 (μmol/mmol) was sufficient for maximum yield, indicating that a large excess is unnecessary. nih.gov Another approach uses 2-propanol as a co-substrate to regenerate NADH, achieving a 95.2% conversion yield without the external addition of the cofactor. tandfonline.comoup.com

Solvent Systems: The substrate, COBE, can be unstable and inhibitory to the biocatalyst in purely aqueous systems. nih.gov To circumvent this, biphasic systems, composed of water and an organic solvent, are often employed. These systems can reduce substrate toxicity and facilitate product recovery. In one study, various organic solvents were tested, with octanol (B41247) proving to be highly effective, leading to a yield of 86.6% with an enantiomeric excess (ee) greater than 99%. nih.gov The use of an n-butyl acetate (B1210297)/water two-phase system also proved efficient, allowing for a high product yield. nih.gov A novel system using a combination of ethyl acetate and a deep eutectic solvent (betaine:lactic acid) in water was developed, which enhanced whole-cell permeability and achieved a 97.6% yield. mdpi.com

Table 1: Optimization of Reaction Conditions for (R)-CHBE Production

| Parameter | Condition | Result (Yield / Enantiomeric Excess) | Catalyst System | Reference |

|---|---|---|---|---|

| Temperature | 30 °C | Maximum Yield | E. coli co-expressing BgADH3 and GDH | nih.gov |

| Temperature | 20 °C | 95.2% Conversion Yield / >99% ee | E. coli expressing CpSADH | tandfonline.com |

| pH | 6.5 | Maximum Yield | E. coli co-expressing BgADH3 and GDH | nih.gov |

| Cofactor Regeneration | Glucose/COBE ratio of 3 (mmol/mmol) | Significantly improved yield | E. coli co-expressing BgADH3 and GDH | nih.gov |

| Cofactor Regeneration | 2 molar excess of 2-propanol over ECAA | 95.2% Conversion Yield | E. coli expressing CpSADH | tandfonline.com |

| Solvent System | Water/Octanol | 86.6% Yield / >99% ee | E. coli co-expressing BgADH3 and GDH | nih.gov |

| Solvent System | n-Butyl acetate/Water | 91.1% Molar Conversion Yield / 91% ee | E. coli expressing aldehyde reductase | nih.gov |

| Solvent System | Ethyl acetate-betaine/lactic acid-water | 97.6% Yield | E. coli co-expressing CgCR and GDH | mdpi.com |

Strategies for High Substrate Loading and Enhanced Space-Time Yield

A major challenge in the industrial production of (R)-CHBE is the inhibition caused by high concentrations of the substrate (COBE) and/or the product. nih.govacs.org High substrate loading is crucial for achieving a high space-time yield (STY), a key metric for process efficiency. Several strategies have been developed to address this.

Fed-Batch Strategy: Instead of adding the entire substrate amount at the beginning of the reaction, a fed-batch approach involves the periodical or continuous addition of the substrate. This strategy maintains the substrate concentration at a low, non-inhibitory level. When combined with a water/octanol biphasic system, a fed-batch strategy allowed for the complete conversion of a total of 1200 mmol of COBE in a 1-L reactor. nih.govresearchgate.net

Biphasic and Monophasic Systems: As mentioned, biphasic systems can mitigate substrate toxicity. nih.gov The organic phase serves as a reservoir for the hydrophobic substrate, slowly releasing it into the aqueous phase where the biocatalytic reaction occurs. nih.gov This approach has enabled high product titers; for instance, a yield of 255 mg/mL of (R)-CHBE was achieved in the organic phase of an n-butyl acetate/water system. nih.gov Conversely, advancements have also been made in developing robust enzymes that tolerate high substrate concentrations in monophasic systems. For the synthesis of the (S)-enantiomer, an alcohol dehydrogenase (SmADH31) was identified that could convert up to 660 g L–1 (4.0 M) of COBE in a simple aqueous system, achieving a very high space-time yield of 2664 g L–1 d–1. acs.org

In Situ Product Removal (ISPR): Product inhibition can also limit process efficiency, particularly at high conversion rates. nih.gov One effective ISPR strategy is the use of macroporous adsorption resins. In the production of (S)-CHBE, the addition of HZ 814 resin to the reaction mixture was shown to adsorb the product as it was formed, thereby alleviating product inhibition. researchgate.netnih.gov This allowed for the bioconversion of 3000 mM (494 g/L) of COBE within 8 hours, a significant improvement over systems without ISPR where the reaction stopped at much lower concentrations. nih.gov

These strategies have led to remarkable improvements in process productivity. A process using co-expressed BgADH3 and GDH in a fed-batch, biphasic system achieved a space-time yield per gram of biomass of 4.47 mmol∙L−1∙h−1∙g DCW−1 with a total substrate loading of 1200 mmol in a 1-L system. nih.govresearchgate.net

Development of Efficient Downstream Processing and Product Purification Methods

Once the reaction is complete, the (R)-CHBE product must be efficiently separated from the reaction mixture, which includes the biocatalyst (whole cells or enzymes), unreacted substrates, the co-substrate, the aqueous buffer, and any organic solvent used.

A multi-step purification process has been described for obtaining high-purity ethyl 4-chloro-3-hydroxybutyrate. patsnap.com The initial step involves the removal of salts and cellular biomass, typically through suction filtration. The resulting filtrate is then concentrated under reduced pressure to remove the bulk of the solvents. The crude product is then subjected to a liquid-liquid extraction. For example, dichloromethane (B109758) can be added, and the organic phase is washed with purified water to remove water-soluble impurities. The organic phase is then dried using an agent like anhydrous sodium sulfate (B86663). Finally, the solvent is distilled off, and the crude product is purified by vacuum distillation to yield the final product with a purity of over 99%. patsnap.com In another reported scale-up process, this type of "normal downstream processing" resulted in an isolated yield of 91.8%. nih.gov

Industrial Scale-Up Case Studies and Techno-Economic Feasibility Analyses

The ultimate test of a production process is its successful and economic implementation on an industrial scale. Several studies have demonstrated the potential for the large-scale production of (R)-CHBE and its enantiomer.

A preparative scale process for (R)-CHBE was established in a 1-L reactor using recombinant E. coli cells in a water/octanol biphasic system. nih.govresearchgate.net By employing a substrate fed-batch strategy, a total of 1200 mmol of COBE was completely converted over 20 hours. This process yielded 1101.6 mmol of (R)-CHBE with an excellent enantiomeric purity of 99.9% ee. After downstream processing, the final isolated product yield was 91.8%. nih.gov This case study highlights a process that successfully integrates an optimized biocatalyst, cofactor regeneration, and reaction engineering to overcome substrate inhibition, demonstrating its promise for practical, industrial application. nih.govresearchgate.net

For the (S)-enantiomer, processes have been developed that can handle even higher substrate concentrations, indicating strong industrial potential. nih.govnih.gov For example, a process using E. coli CCZU-K14 was able to asymmetrically reduce COBE at a high concentration of 3000 mM, achieving a yield of over 99.0% and an enantiomeric excess greater than 99.9% ee. nih.gov Another process, which utilized in situ product adsorption, also successfully converted 3000 mM of COBE. nih.gov

While detailed techno-economic feasibility analyses are not always published, the economic viability of these processes is strongly suggested by the high substrate concentrations, high conversion yields, excellent enantioselectivity, and high space-time yields achieved. nih.govnih.govnih.gov The use of whole-cell biocatalysts over purified enzymes, coupled with efficient cofactor regeneration from inexpensive sources like glucose, significantly reduces costs. nih.govgoogle.com The development of such robust and efficient biocatalytic processes makes the production of enantiopure this compound increasingly competitive with traditional chemical methods. nih.gov

Table 2: Industrial Scale-Up and High-Concentration Synthesis Examples

| Product | Catalyst System | Strategy | Substrate Conc. / Loading | Yield / ee | Scale / STY | Reference |

|---|---|---|---|---|---|---|

| (R)-CHBE | E. coli co-expressing BgADH3 and GDH | Fed-batch, biphasic (water/octanol) | 1200 mmol (total) | 91.8% (isolated) / 99.9% ee | 1-L reactor / 4.47 mmol∙L⁻¹∙h⁻¹∙g DCW⁻¹ | nih.govresearchgate.net |

| (R)-CHBE | E. coli expressing aldehyde reductase | Fed-batch, biphasic (n-butyl acetate/water) | Final product: 1530 mM (255 mg/ml) | 91.1% (molar) / 91% ee | Lab scale | nih.gov |

| (S)-CHBE | E. coli CCZU-K14 | Whole-cell catalysis | 3000 mM | >99.0% / >99.9% ee | Lab scale | nih.gov |

| (S)-CHBE | E. coli/pET-SrCR-GDH | In situ product removal (resin) | 3000 mM (494 g/L) | 98.2% / 99.4% ee | 8-hour reaction | nih.gov |

| (S)-CHBE | E. coli co-expressing SmADH31 and GDH | Monophasic aqueous system | 660 g/L (4.0 M) | >99.9% ee | 2664 g L⁻¹ d⁻¹ | acs.org |

Analytical Methodologies for Stereoisomeric Purity and Chemical Characterization

Chiral Chromatographic Techniques (e.g., HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for determining the enantiomeric excess (ee) of Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate, ensuring that the desired (R)-enantiomer is present in the required purity. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are routinely used for this purpose. nih.govtandfonline.com

These techniques separate the (R) and (S) enantiomers, allowing for their quantification. The enantiomeric excess is a measure of the purity of the sample and is calculated from the relative peak areas of the two enantiomers. mit.edu In many biocatalytic synthesis processes, ee values exceeding 99% are achieved and verified using these methods. nih.govtandfonline.com For instance, the analysis of (R)-ECHB produced via recombinant E. coli expressing a secondary alcohol dehydrogenase confirmed an enantiomeric excess of over 99% using chiral HPLC. tandfonline.com Similarly, Gas-Liquid Chromatography (GLC) has been reported for determining the optical purity, with one commercial source specifying an ee of 97%. sigmaaldrich.com

The choice of the chiral stationary phase and the mobile or gas phase conditions are critical for achieving baseline separation of the enantiomers.

Table 1: Examples of Chiral Chromatographic Conditions for Ethyl 4-chloro-3-hydroxybutanoate Analysis

| Technique | Column/Stationary Phase | Mobile/Gas Phase | Detector | Application | Reference |

|---|---|---|---|---|---|

| Chiral HPLC | Chiralcel AS | n-hexane:ethanol:2-propanol:cyclohexane (92:2.5:1.25:0.25) | UV (220 nm) | Enantiomeric excess determination | tandfonline.com |

| Chiral GC | Not specified | Not specified | Not specified | Enantiomeric excess determination | nih.gov |

| Chiral GC | Capillary column (0.3mm x 30m, DIKMA) | Not specified | FID | Content analysis of 4-chloro-ethyl 3-hydroxybutanoate | google.com |

| Chiral GLC | β-DEX 120 | Not specified | Not specified | Enantiomeric excess determination of related butanoate | rsc.org |

Spectroscopic Analysis (e.g., NMR, IR, Raman) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR : The proton NMR spectrum shows characteristic signals for the ethyl ester group (a quartet and a triplet), the methylene (B1212753) protons adjacent to the carbonyl and the chloromethyl groups, and the methine proton attached to the hydroxyl-bearing carbon.

¹³C NMR : The carbon NMR spectrum displays distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, the carbon bearing the hydroxyl group, the carbon bearing the chlorine atom, and the methylene carbon of the butanoate chain. researchgate.net The specific chemical shifts are used to confirm the connectivity of the atoms.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate exhibits a broad absorption band characteristic of the O-H stretch of the alcohol group, a strong absorption for the C=O stretch of the ester carbonyl group, and absorptions corresponding to C-O and C-Cl bonds. nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary vibrational information to IR, aiding in the structural confirmation. nih.gov

Table 2: Key Spectroscopic Data for Ethyl 4-chloro-3-hydroxybutanoate

| Technique | Feature | Characteristic Signal/Region | Reference |

|---|---|---|---|

| ¹H NMR | Ethyl group (CH₃CH₂) | Triplet and Quartet | researchgate.net |

| Hydroxyl proton (OH) | Variable singlet | researchgate.net | |

| Carbonyl (C=O) | ~173 ppm | rsc.orgresearchgate.net | |

| ¹³C NMR | Hydroxyl-bearing carbon (CH-OH) | ~60-70 ppm | rsc.orgresearchgate.net |

| Chlorine-bearing carbon (CH₂Cl) | ~45-50 ppm | researchgate.net | |

| IR | O-H Stretch (alcohol) | Broad peak, ~3400 cm⁻¹ | nih.gov |

| C=O Stretch (ester) | Strong peak, ~1730 cm⁻¹ | nih.gov | |

| C-Cl Stretch | ~650-750 cm⁻¹ | nih.gov |

Optical Rotation Measurements for Stereochemical Confirmation

Optical rotation is a fundamental property of chiral molecules and is used to confirm the stereochemical configuration of the butanoate. The (R)-(+)-enantiomer rotates the plane of polarized light in a dextrorotatory (+) direction. The specific rotation ([α]) is a standardized measure of this rotation. For Ethyl (R)-(+)-4-chloro-3-hydroxybutanoate, a specific rotation value of [α]²³/D +14° (neat) has been reported. sigmaaldrich.com This measurement provides a rapid and essential confirmation of the bulk sample's enantiomeric identity, complementing the more detailed enantiomeric excess data obtained from chiral chromatography.

Mass Spectrometry Applications in Chiral Analysis